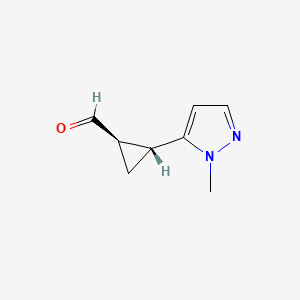
4-(2-Naphthyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Naphthyl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring fused with a naphthalene moiety
Mechanism of Action
Target of Action
For instance, a compound with a similar structure, Nafarelin, is a potent synthetic agonist of gonadotropin-releasing hormone . Another compound, 2-(β-D-glucopyranosyl)-4(5)-(2-naphthyl)-imidazole, has been identified as a dual inhibitor of SGLT-GP .
Mode of Action
For example, Nafarelin stimulates the release of the pituitary gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary increase of gonadal steroidogenesis .
Biochemical Pathways
For instance, 2-naphthol, a compound with a similar structure, has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .
Pharmacokinetics
For instance, BMS-820836, a novel triple monoamine reuptake inhibitor, has a median T max of 5.0–7.2 h and a mean apparent terminal T 1/2 of 34–57 h .
Result of Action
For instance, Nafarelin, a similar compound, leads to decreased secretion of gonadal steroids by about 4 weeks .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Naphthyl)-1,3-thiazole typically involves the condensation of 2-naphthylamine with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the thiazole ring. Common reagents used in this synthesis include sodium hydride and dimethylformamide as the solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Naphthyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions using sodium borohydride can convert the thiazole ring to a dihydrothiazole.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated naphthyl-thiazole compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a pharmacophore in drug design due to its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and dyes.
Comparison with Similar Compounds
2-(2-Naphthyl)-1,3-thiazole: Similar structure but with the naphthyl group attached at a different position.
4-(2-Naphthyl)-1,3-oxazole: Contains an oxazole ring instead of a thiazole ring.
4-(2-Naphthyl)-1,3-imidazole: Features an imidazole ring in place of the thiazole ring.
Uniqueness: 4-(2-Naphthyl)-1,3-thiazole is unique due to its specific electronic and steric properties conferred by the thiazole ring. This uniqueness allows for distinct reactivity and interaction profiles compared to its analogs, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-naphthalen-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c1-2-4-11-7-12(6-5-10(11)3-1)13-8-15-9-14-13/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZUGFAWQSDDOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2788992.png)


![4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B2788998.png)
![N-(2-chlorophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2789000.png)



![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(ethylsulfanyl)benzamide](/img/structure/B2789006.png)
![1-(2,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2789007.png)



